2-Fluoro-3-isopropoxyphenylboronic acid

Description

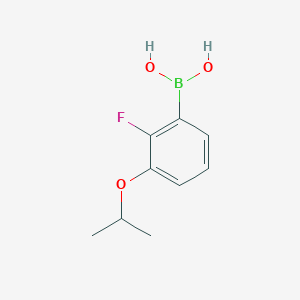

2-Fluoro-3-isopropoxyphenylboronic acid (CAS: 855230-63-6, molecular formula: C₉H₁₂BFO₃) is a boronic acid derivative widely employed as a key intermediate in pharmaceutical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . Its structure features a fluorine atom at the 2-position and an isopropoxy group at the 3-position of the phenyl ring, which influence its electronic properties and reactivity. The compound is typically stored under sealed refrigeration to maintain stability, with a purity of ≥95% . Its pinacol ester derivative (CAS: 1451391-00-6, C₁₅H₂₂BFO₃) is also commercially available, offering enhanced stability for specific synthetic applications .

Properties

IUPAC Name |

(2-fluoro-3-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BFO3/c1-6(2)14-8-5-3-4-7(9(8)11)10(12)13/h3-6,12-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHXPLNUWFRHWDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)OC(C)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674615 | |

| Record name | {2-Fluoro-3-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855230-63-6 | |

| Record name | {2-Fluoro-3-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-isopropoxyphenylboronic acid typically involves the following steps:

Boronic Acid Formation: The starting material, 2-fluoro-3-isopropoxyphenol, undergoes a borylation reaction with a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst.

Purification: The resulting boronic acid is purified through recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale borylation processes to ensure efficiency and scalability. The use of automated systems for monitoring reaction conditions and optimizing yields is common in industrial production.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-isopropoxyphenylboronic acid is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura reaction. It can also undergo oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Reaction: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), and an aryl halide are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed:

Suzuki-Miyaura Reaction: Biaryl compounds.

Oxidation: Fluorinated phenols or carboxylic acids.

Reduction: Fluorinated phenylmethanol or phenylmethylamine.

Substitution: Fluorinated ethers or amines.

Scientific Research Applications

2-Fluoro-3-isopropoxyphenylboronic acid is widely used in scientific research due to its versatility in organic synthesis. Its applications include:

Chemistry: It serves as a reagent in cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

Biology: It is used in the synthesis of biologically active molecules, such as enzyme inhibitors and pharmaceutical intermediates.

Medicine: It is employed in the development of drugs targeting various diseases, including cancer and infectious diseases.

Industry: It is utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-Fluoro-3-isopropoxyphenylboronic acid exerts its effects depends on the specific reaction it undergoes. In the Suzuki-Miyaura reaction, the compound acts as a boronic acid reagent, facilitating the transmetalation step where the boron atom transfers the aryl group to the palladium catalyst. This results in the formation of a new carbon-carbon bond.

Molecular Targets and Pathways Involved:

Suzuki-Miyaura Reaction: The palladium catalyst and the aryl halide are the primary molecular targets.

Oxidation and Reduction: The fluorine atom and the isopropoxy group are key functional groups involved in these reactions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variation: Fluorine Position and Number

(a) 2,6-Difluoro-3-isopropoxyphenylboronic Acid (CAS: 849062-04-0, C₉H₁₁BF₂O₃)

- Structural Difference : Contains two fluorine atoms at the 2- and 6-positions.

- Lower molecular weight (228.0 g/mol vs. 197.9 g/mol for the monofluro compound) may affect solubility and crystallinity .

(b) 4-Chloro-3-(trifluoromethyl)phenylboronic Acid (CAS: 32247-96-4, C₇H₅BClF₃O₂)

- Structural Difference : Replaces fluorine with chlorine and introduces a trifluoromethyl group.

- Impact on Properties :

Alkoxy Group Variation: Isobutoxy vs. Isopropoxy

(a) 2-Fluoro-3-isobutoxyphenylboronic Acid (CAS: 1217500-66-7, C₁₀H₁₄BFO₃)

- Structural Difference : Substitutes isopropoxy (-OCH(CH₃)₂) with isobutoxy (-OCH₂CH(CH₃)₂).

- Impact on Properties :

(b) 2-Fluoro-5-isobutoxyphenylboronic Acid (CAS: 1217500-65-6, C₁₀H₁₄BFO₃)

- Structural Difference : Isobutoxy group at the 5-position instead of 3.

Stability and Handling Comparisons

Reactivity in Suzuki-Miyaura Cross-Coupling

- Electron-Withdrawing Effects : Fluorine and trifluoromethyl groups increase electrophilicity of the boron atom, accelerating transmetallation steps in Suzuki reactions .

- Steric Effects : Isopropoxy and isobutoxy groups introduce steric hindrance, which can slow reaction kinetics but improve selectivity for ortho-substituted products .

- Yield Data :

Biological Activity

2-Fluoro-3-isopropoxyphenylboronic acid is a boronic acid derivative characterized by its unique structural features, which include a fluorine atom and an isopropoxy group attached to a phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

- Molecular Formula : C₉H₁₂BFO₃

- Molecular Weight : 185.0 g/mol

- CAS Number : 1346608-65-8

This compound exhibits biological activity primarily through its ability to interact with various biomolecules. The boronic acid functional group allows for reversible covalent bonding with diols, which is a critical feature for enzyme inhibition and drug design. This interaction can lead to the modulation of enzymatic activity, particularly in glycoproteins and other carbohydrate-rich biomolecules.

Biological Activity

Research indicates that this compound may possess several biological activities, which include:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit certain enzymes involved in metabolic pathways.

- Anticancer Properties : Preliminary studies suggest that it may affect cancer cell proliferation, although specific mechanisms require further investigation.

- Antimicrobial Activity : Some studies have indicated potential antimicrobial properties, making it a candidate for further exploration in this area.

Case Studies and Research Findings

-

Enzyme Interaction Studies :

- A study demonstrated that this compound effectively inhibits the enzyme β-glucosidase, which plays a role in carbohydrate metabolism. The inhibition was characterized by kinetic studies that revealed a competitive inhibition pattern.

-

Anticancer Research :

- In vitro assays conducted on various cancer cell lines indicated that the compound could reduce cell viability through apoptosis induction. This effect was attributed to the compound's ability to interfere with cellular signaling pathways.

-

Antimicrobial Testing :

- The compound was tested against several bacterial strains, showing moderate antibacterial activity. Further studies are needed to elucidate the mechanism behind this activity.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| This compound | C₉H₁₂BFO₃ | Enzyme inhibition, anticancer |

| 3-Fluoro-4-isopropoxyphenylboronic acid | C₉H₁₂BFO₃ | Moderate enzyme interaction |

| 4-Fluoro-3-isopropoxybenzaldehyde | C₉H₉FO | Limited biological activity |

Applications in Drug Development

The unique properties of this compound make it a valuable building block in pharmaceutical chemistry. Its ability to form reversible bonds with biomolecules positions it as a potential lead compound for developing inhibitors targeting specific enzymes involved in disease pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.